4-methyl-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol
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Overview
Description
4-METHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that features a benzodioxole ring, a nitro group, and a methylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Condensation Reaction: The nitrated benzodioxole is then subjected to a condensation reaction with 4-methyl-2-aminophenol in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), Sulfonic acids (H₂SO₄)
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
4-METHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitrophenol
- 4-Methyl-2-nitroaniline
- 6-Nitro-1,3-benzodioxole
Uniqueness
4-METHYL-2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOL is unique due to its combination of a benzodioxole ring and a nitro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O5 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
4-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenol |
InChI |
InChI=1S/C15H12N2O5/c1-9-2-3-13(18)11(4-9)16-7-10-5-14-15(22-8-21-14)6-12(10)17(19)20/h2-7,18H,8H2,1H3 |
InChI Key |
HLMCVCSRGPGONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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